5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one
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Overview
Description
5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one is a heterocyclic compound containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of particular interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods often utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one undergoes several types of chemical reactions, including:
Scientific Research Applications
5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one has a variety of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
91044-96-1 |
---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-methyl-1-thiophen-3-ylhex-4-en-1-one |
InChI |
InChI=1S/C11H14OS/c1-9(2)4-3-5-11(12)10-6-7-13-8-10/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
CDARGYUIUHHYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C1=CSC=C1)C |
Origin of Product |
United States |
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